molecular formula C22H19FN4O2S B2402388 N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251704-30-9

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2402388
CAS No.: 1251704-30-9
M. Wt: 422.48
InChI Key: CUPIQTNUWWJZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a 3-methyl-substituted triazolo[4,3-a]pyridine core and dual N-substituents: a 4-fluorophenyl group and a 4-ethenylphenylmethyl moiety.

Properties

IUPAC Name

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-3-17-4-6-18(7-5-17)14-27(20-10-8-19(23)9-11-20)30(28,29)21-12-13-22-25-24-16(2)26(22)15-21/h3-13,15H,1,14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPIQTNUWWJZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group and the specific substituents. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and base catalysts. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenated compounds, sulfonyl chlorides; often in the presence of base catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Benzyl vs. methyl linkages : Compounds 8h and 8i use benzyl groups, enhancing steric bulk compared to the target compound’s methyl linkage, which may influence binding pocket accessibility .

Physicochemical Properties

A comparison of molecular weight, logP, and melting points is shown below:

Compound Name/ID Molecular Weight logP Melting Point (°C)
Target Compound ~434.5* ~3.8* N/A
8h 430.9 N/A 153–155
8i 430.9 N/A 198–199
3-ethyl-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-triazolo[4,3-a]pyridine-6-sulfonamide 440.5 3.49 N/A

*Estimated based on structural similarity to .

Key Trends :

  • logP : The ethyl-substituted analog (logP = 3.49) suggests that larger alkyl groups (e.g., ethenyl) may slightly increase hydrophobicity compared to methyl or benzyl substituents.
  • Melting Points : Higher melting points in 8i (198–199°C) vs. 8h (153–155°C) correlate with para-substituted chloro groups enhancing crystallinity .

Antimalarial Potential

Compounds 8h and 8i () demonstrated antimalarial activity, with IC50 values in the low micromolar range against Plasmodium falciparum. The target compound’s ethenyl group may enhance membrane permeability, though its efficacy remains unverified .

Biological Activity

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H19FN4O2S
  • Molecular Weight : 410.5 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer therapy and anti-inflammatory responses. The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action : The compound exhibits potent inhibition of certain protein kinases involved in cancer cell signaling pathways. For instance, its structural analogs have shown selective inhibition of TGF-β type I receptor kinase (ALK5), which is implicated in tumor progression and fibrosis. In one study, a related compound demonstrated an IC50 value of 0.013 μM against ALK5 in vitro .
  • In Vitro Studies : In cellular assays, derivatives of this compound have been tested against various cancer cell lines. For example:
    • MCF-7 (breast cancer) : Compounds showed significant cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM .
    • HCT-116 (colon cancer) : Similar compounds displayed effective growth inhibition with varying potency .
  • Selectivity Profiling : The selectivity of these compounds for ALK5 over other kinases was confirmed through extensive profiling against a panel of 320 protein kinases, indicating a promising therapeutic window for targeting specific pathways in cancer .

Anti-inflammatory Effects

Research has indicated that compounds within the same class as this compound exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways that lead to inflammation .

Structure-Activity Relationship (SAR)

The modification of specific functional groups on the triazole and pyridine rings significantly affects the biological activity:

  • The presence of fluorine in the phenyl ring enhances potency against target kinases.
  • Substituents on the ethylene group influence both solubility and bioavailability.

Case Studies and Experimental Findings

StudyCompound TestedCancer Cell LineIC50 Value
N-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideMCF-727.3 μM
EW-7197 (related compound)4T1 (breast cancer)0.0121 μM
Various derivativesHCT-1166.2 μM

Q & A

Q. Advanced

  • Kinetic monitoring : Use HPLC or TLC to track intermediates. For example, highlights the importance of stoichiometric control (1:1.1 molar ratio of sulfonamide precursor to benzyl chloride) to minimize di-alkylation .
  • Solvent effects : Polar solvents (e.g., DMF) enhance nucleophilicity but may increase hydrolysis. Balancing polarity with temperature (60°C vs. 80°C) reduces byproducts .

What spectroscopic techniques are critical for validating the compound’s structure, and how are spectral discrepancies resolved?

Q. Basic

  • 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., 3-CH3 singlet at δ 2.77 ppm, aromatic protons at δ 7.00–7.38 ppm) .
  • Mass spectrometry : LC/MS (e.g., [M+H]+ at m/z 431.4) verifies molecular weight .
  • IR spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

How can advanced structural analysis (e.g., X-ray crystallography) resolve ambiguities in substituent orientation?

Q. Advanced

  • Crystallography : emphasizes using single-crystal X-ray diffraction to confirm bond angles (e.g., triazole-pyridine dihedral angles) and spatial arrangement of the ethenylphenyl group .
  • Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts electrostatic potential surfaces to validate experimental data .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Q. Basic

  • Enzyme inhibition : Test against targets like dihydrofolate reductase (DHFR) or topoisomerase II via fluorescence-based assays .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., Caco-2, HeLa) with IC50 determination .

How can molecular docking studies elucidate the mechanism of action for this compound?

Q. Advanced

  • Target identification : Dock the compound into active sites (e.g., Topo II-DNA complex) using AutoDock Vina. reports strong binding (ΔG < -9 kcal/mol) for triazolo derivatives .
  • Binding mode analysis : Focus on sulfonamide interactions with catalytic residues (e.g., hydrogen bonding to Arg503 in Topo II) .

How should conflicting data on biological activity across studies be reconciled?

Q. Advanced

  • Dose-response validation : Re-test conflicting results under standardized conditions (e.g., 24–72 hr exposure, 1–100 µM range) .
  • Off-target profiling : Use kinase or GPCR panels to identify secondary targets that may explain variability .

What methodologies assess the compound’s stability and solubility for formulation studies?

Q. Advanced

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) with HPLC monitoring .
  • Solubility enhancement : Co-solvent systems (PEG 400/water) or cyclodextrin inclusion complexes improve aqueous solubility .

How does structural modification of the ethenylphenyl group alter bioactivity compared to analogs?

Q. Comparative

  • SAR studies : Replace ethenylphenyl with chlorophenyl () or methoxyphenyl () to assess changes in IC50. For example, 4-fluorophenyl enhances Topo II inhibition vs. 4-chlorophenyl .
  • LogP analysis : Measure lipophilicity (e.g., shake-flask method) to correlate substituent effects with membrane permeability .

What analytical protocols ensure batch-to-batch consistency in academic-scale synthesis?

Q. Methodological

  • Purity criteria : HPLC purity ≥95% (C18 column, acetonitrile/water gradient) .
  • Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., unreacted sulfonyl chloride or hydrolyzed intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.